Zaragozic acid C
Description
Properties
CAS No. |
137681-56-2 |
|---|---|
Molecular Formula |
C10H15NSi |
Synonyms |
Zaragozic acid C |
Origin of Product |
United States |
Discovery, Isolation, and Taxonomic Origin of Zaragozic Acid C
Fungal Sources and Strain Identification
Zaragozic acid C is produced by the fungus Leptodontium elatius var. elatius. pnas.org The specific strain that was identified as a producer of this compound is designated as ATCC 70411. This strain was originally isolated from a wood sample collected in the Joyce Kilmer Forest in North Carolina. pnas.org The initial discovery of the zaragozic acids, including A and B, came from different fungal sources, highlighting the distribution of this class of metabolites among various fungi. nih.gov Zaragozic acid A was first isolated from an unidentified sterile fungal culture, while Zaragozic acid B was produced by Sporormiella intermedia. nih.gov
| Fungal Source | Strain Identification | Zaragozic Acid Produced |
| Leptodontium elatius var. elatius | ATCC 70411 | This compound |
| Unidentified sterile fungal culture | Not Applicable | Zaragozic Acid A |
| Sporormiella intermedia | ATCC 20985 | Zaragozic Acid B |
| Amauroascus niger | Not Applicable | Zaragozic Acid D and D2 |
Fermentation and Extraction Methodologies for Research Purposes
The production of this compound for research purposes involves a two-stage fermentation process. pnas.org Initially, mycelial growth is established in a seed medium. This growth is then used to inoculate a solid-state fermentation medium. pnas.org
The solid-state fermentation medium for this compound production consists of cracked corn supplemented with a base liquid. The culture is incubated for 21 days at 25°C. pnas.org Following the incubation period, the this compound is extracted from the fungal culture using methanol. pnas.org
The isolation and purification of this compound from the methanol extract involve a series of chromatographic techniques. These include the use of HP-20 and Dowex 1 resins. pnas.org The final step in purification is accomplished through preparative reverse-phase high-performance liquid chromatography (HPLC). pnas.org
| Fermentation & Extraction Step | Description |
| Fermentation Type | Two-stage, solid-state fermentation |
| Inoculum | Mycelial growth from a seed medium |
| Solid-State Medium | Cracked corn with a base liquid |
| Incubation Conditions | 21 days at 25°C |
| Extraction Solvent | Methanol |
| Initial Purification | Chromatography using HP-20 and Dowex 1 resins |
| Final Purification | Preparative reverse-phase HPLC |
Differentiation from Other Zaragozic Acid Analogues (A, B, D)
The zaragozic acids, while sharing a common bicyclic core, are distinguished by variations in their 1-alkyl and 6-acyl side chains. nih.govwikipedia.org These structural differences are responsible for the slight variations in their biological activity. The core structure is a novel 2,8-dioxobicyclo[3.2.1]octane-4,6,7-trihydroxyl-3,4,5-tricarboxylic acid. nih.gov
Below is a table summarizing the key structural differences between Zaragozic acids A, B, C, and D.
| Zaragozic Acid Analogue | 1-Alkyl Side Chain | 6-Acyl Side Chain |
| Zaragozic Acid A | 4-(1,2-dimethyl-4-phenylbutyl) | 4-octanoyl-3-hydroxy-5-methylbenzoyl |
| Zaragozic Acid B | 4-(1,2-dimethylbutyl) | 4-octanoyl-3-hydroxy-5-methylbenzoyl |
| This compound | 4-(1,2-dimethyl-4-phenylbutyl) | 4-hexanoyl-3-hydroxy-5-methylbenzoyl |
| Zaragozic Acid D | 4-(1,2-dimethyl-4-phenylbutyl) | 4-decanoyl-3-hydroxy-5-methylbenzoyl |
Biosynthetic Pathways of Zaragozic Acid C
Polyketide Synthase Pathway Involvement
The fundamental framework of Zaragozic acid C is constructed via a polyketide synthase (PKS) pathway. wikipedia.org Polyketides are a diverse class of natural products synthesized through the repeated condensation of small carboxylic acid units, in a manner analogous to fatty acid synthesis. rsc.org The biosynthesis of zaragozic acids involves at least two distinct polyketide synthases. uniprot.org
The assembly of the two lipophilic side chains, characteristic of the zaragozic acid family, is mediated by these PKS enzymes. uniprot.org Specifically, the tetraketide side chain is synthesized by a highly reducing polyketide synthase (HR-PKS) known as squalestatin tetraketide synthase (pks1). uniprot.org The other side chain's biosynthesis involves a second PKS (pks2) that utilizes an unusual benzoic acid starter unit. uniprot.orgrsc.org This dual PKS system highlights the modularity and complexity of the biosynthetic machinery required to produce the final zaragozic acid structure.
Precursors and Metabolic Intermediates
The biosynthesis of the zaragozic acid core and its side chains draws upon a specific set of primary metabolites. Isotopic labeling studies have identified the foundational building blocks required for the complete molecule. The core structure is derived from a combination of precursors including acetates, methionines, succinate, and a benzoic acid derivative. wikipedia.org
The assembly of the this compound molecule is a complex process that incorporates multiple metabolic precursors. The specific precursors and their contributions are detailed below.
| Precursor | Quantity Incorporated | Role in Biosynthesis |
| Acetates | 10 units | Forms the backbone of the polyketide side chains. wikipedia.org |
| Methionines | 4 units (methyl groups) | Provide methyl groups for side chain modifications. wikipedia.org |
| Succinate | 1 unit | Contributes to the formation of the central tricarboxylic acid core. wikipedia.org |
| Benzoic Acid | 1 unit | Serves as the starter unit for one of the polyketide side chains. wikipedia.orguniprot.org |
Enzymology of Key Biosynthetic Steps
The assembly of this compound is catalyzed by a dedicated suite of enzymes that perform specific chemical transformations. The gene cluster responsible for squalestatin (zaragozic acid) biosynthesis encodes several key enzymes, including polyketide synthases, tailoring enzymes, and those responsible for generating the starter units. uniprot.org
The biosynthesis of the side chains involves multiple enzymatic domains within the PKS modules. For the tetraketide arm synthesized by pks1, ketoreductase and dehydratase domains are active in all extension rounds, while the enoyl reductase and a C-methyltransferase are not used in the final round. uniprot.org The generation of the benzoyl-CoA starter unit is itself a multi-step process. uniprot.orgrsc.org
Key enzymes identified in the zaragozic acid/squalestatin biosynthetic cluster and their putative functions are listed below.
| Enzyme/Protein | Type | Proposed Function in Biosynthesis |
| pks1 | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes the tetraketide side chain. uniprot.org |
| pks2 | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes the hexaketide side chain using a benzoic acid starter unit. uniprot.org |
| M7 | Phenylalanine Ammonia Lyase (PAL) | Involved in the conversion of phenylalanine to benzoyl-CoA, the starter unit for pks2. uniprot.org |
| M9 | Acyl-CoA Ligase | Activates benzoic acid to benzoyl-CoA for initiation of polyketide synthesis. uniprot.org |
| R3 | Citrate (B86180) Synthase-like Protein | Believed to connect the polyketide chain and oxaloacetate to form the tricarboxylic acid core. uniprot.org |
| M4 | Acetyltransferase | Catalyzes the final esterification of the tetraketide arm to the zaragozic acid core. uniprot.org |
Directed Biosynthesis for Analogue Generation
The biosynthetic pathway of zaragozic acids offers opportunities for chemical diversification through directed biosynthesis. nih.gov This technique involves feeding structural analogues of natural precursors to the producing fungal culture, which can lead to their incorporation into the final molecular structure, thereby generating novel derivatives. rsc.orgnih.gov This approach has been successfully applied to the zaragozic acid pathway to create new analogues with modified side chains. nih.govnih.gov
Researchers have successfully generated novel analogues of Zaragozic acid A, which shares the same core as this compound, by supplementing the fermentation medium of the producing fungus with various aromatic carboxylic acids. nih.govjst.go.jp The producing organism is capable of utilizing these exogenous substrates as alternative starter units for the PKS normally primed by benzoic acid. rsc.orgnih.gov
This strategy has been shown to be effective with a range of substrates, including:
2-Thiophenecarboxylic acid
3-Thiophenecarboxylic acid
2-Furoic acid
2-Fluorobenzoic acid
3-Fluorobenzoic acid
4-Fluorobenzoic acid nih.govjst.go.jp
The successful incorporation of these precursors demonstrates the flexibility of the acyl-CoA ligase (M9) and the PKS pks2 in accepting alternative starter units. uniprot.orgnih.gov
The supplementation of fermentations with benzoic acid analogues has led to the production of a series of new zaragozic acid derivatives. nih.gov In these novel compounds, the phenyl group on the C-1 alkyl side chain is replaced by the new aromatic or heteroaromatic ring from the supplemented precursor. nih.gov
Crucially, all the new analogues generated through this directed biosynthesis approach were found to be highly potent inhibitors of squalene (B77637) synthase, exhibiting picomolar inhibitory activity in vitro. nih.govebi.ac.uk This indicates that the phenyl group of the side chain can be replaced with other aromatic moieties without losing the potent inhibitory activity against the target enzyme. For comparison, the naturally occurring Zaragozic acids A, B, and C are themselves potent competitive inhibitors of rat liver squalene synthase. apexbt.com
The inhibitory activities of the natural zaragozic acids and the novel analogues highlight the potential of directed biosynthesis to create powerful enzyme inhibitors.
| Compound | C-1 Side Chain Group | Squalene Synthase Inhibition (Ki) |
| Zaragozic acid A | Phenyl | 78 pM apexbt.com |
| Zaragozic acid B | Phenyl | 29 pM apexbt.com |
| This compound | Phenyl | 45 pM apexbt.com |
| Analogue 1 | 2-Thiophenyl | Picomolar activity nih.gov |
| Analogue 2 | 3-Thiophenyl | Picomolar activity nih.gov |
| Analogue 3 | 2-Furyl | Picomolar activity nih.gov |
| Analogue 4 | o-Fluorophenyl | Picomolar activity nih.gov |
| Analogue 5 | m-Fluorophenyl | Picomolar activity nih.gov |
| Analogue 6 | p-Fluorophenyl | Picomolar activity nih.gov |
Molecular Mechanisms of Action of Zaragozic Acid C
Squalene (B77637) Synthase Inhibition
The principal mechanism of action of zaragozic acid C is the inhibition of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway. nih.govwikipedia.org This enzyme catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. wikipedia.orgmdpi.com
Competitive Inhibition Kinetics
This compound is a potent competitive inhibitor of squalene synthase. nih.govresearchgate.net Kinetic studies have demonstrated that it binds to the enzyme with extremely high affinity, exhibiting inhibition constants (Kᵢ values) in the picomolar range. Specifically, for rat liver squalene synthase, this compound has an apparent Kᵢ value of 45 pM. nih.govglpbio.comapexbt.com This high affinity underscores the potent inhibitory capacity of this compound.
Table 1: Apparent Kᵢ Values of Zaragozic Acids Against Rat Liver Squalene Synthase
| Compound | Apparent Kᵢ Value (pM) |
| Zaragozic acid A | 78 nih.govglpbio.comapexbt.com |
| Zaragozic acid B | 29 nih.govresearchgate.net |
| This compound | 45 nih.govglpbio.comcdnsciencepub.com |
Interaction with Farnesyl Pyrophosphate (FPP) and Presqualene Pyrophosphate (PSPP) Binding Sites
The inhibitory action of this compound is attributed to its structural mimicry of presqualene pyrophosphate (PSPP), an intermediate in the conversion of FPP to squalene. mdpi.comnih.gov The highly acidic, polyoxygenated core of this compound is thought to occupy the binding site of the pyrophosphate moiety of PSPP on the squalene synthase enzyme. nih.gov This competitive binding prevents the natural substrate, FPP, from accessing the active site. nih.gov The binding of zaragozic acid A, a close analog, induces a conformational change in the substrate-binding site of human squalene synthase. nih.gov Its C-6 acyl group extends into the cofactor binding cavity, further disrupting the enzyme's function. nih.gov
Impact on Sterol Biosynthesis Pathway at the Squalene Synthase Step
By potently inhibiting squalene synthase, this compound effectively blocks the sterol biosynthesis pathway at a critical juncture. nih.govwikipedia.org This inhibition prevents the formation of squalene, the precursor to cholesterol and other essential sterols. wikipedia.orgmdpi.com The disruption of this pathway has significant physiological consequences, as sterols are vital components of cellular membranes and are involved in various signaling processes. nih.gov
Inhibition of Ras Farnesyl-Protein Transferase (FTase)
In addition to its primary target, this compound has been shown to inhibit Ras farnesyl-protein transferase (FTase). acs.orgnih.gov This enzyme is responsible for the farnesylation of Ras proteins, a critical post-translational modification required for their proper localization to the cell membrane and subsequent biological activity. acs.org While also exhibiting inhibitory activity against FTase, zaragozic acids are generally more potent against squalene synthase. acs.org For instance, zaragozic acids D and D2 were found to be approximately 1000 times more potent as inhibitors of squalene synthase compared to Ras FPTase. acs.org
Secondary Molecular Effects in Cellular Models
The potent inhibition of squalene synthase by this compound leads to significant secondary effects within cellular models, most notably the accumulation of upstream metabolites.
Accumulation of Farnesyl Diphosphate (B83284) (FPP) and Farnesol (B120207)
The blockage of the sterol biosynthesis pathway at the squalene synthase step leads to a buildup of its substrate, farnesyl diphosphate (FPP). nih.govcapes.gov.brebi.ac.uk This accumulation of FPP can have several downstream consequences. In various cellular systems, including fungal and mammalian cells, the excess FPP is subsequently converted to farnesol. nih.govcapes.gov.brnih.gov This accumulation of both FPP and farnesol has been observed in cells treated with zaragozic acids and is a direct consequence of squalene synthase inhibition. nih.govapexbt.comcapes.gov.br In some contexts, this accumulation of farnesol is believed to contribute to the antifungal properties of zaragozic acids. nih.govdrugfuture.comunl.edu
Role of Farnesol Accumulation in Antifungal Activity
This compound exerts its antifungal effects primarily through the potent inhibition of squalene synthase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govagscientific.com The inhibition of this enzyme blocks the conversion of farnesyl pyrophosphate (FPP) to squalene, which is the first committed step in sterol synthesis. wikipedia.org This blockade leads to a significant intracellular accumulation of the precursor FPP, which is then dephosphorylated to farnesol. acs.orgnih.gov
Research conducted on Candida albicans with Zaragozic acid B, a closely related analogue of this compound, demonstrated a significant increase in the production of farnesol. nih.govnih.gov Specifically, treatment led to an eightfold increase in the amount of farnesol produced by the fungus. nih.govmdpi.com It is proposed that this accumulation of farnesol is a key contributor to the fungicidal, rather than merely fungistatic, activity of zaragozic acids. nih.govnih.gov Farnesol itself is a quorum-sensing molecule in C. albicans, but at elevated concentrations, it becomes toxic. nih.govmdpi.com The inhibitory effects of excess farnesol are thought to involve the arrest of the cell cycle and the induction of reactive oxygen species (ROS) in yeast mitochondria. nih.gov Therefore, the antifungal activity of this compound is not solely due to the depletion of ergosterol from the fungal membrane but is also significantly driven by the toxic accumulation of farnesol. nih.gov
Table 1: Effect of Squalene Synthase Inhibition on Farnesol Production
| Compound | Organism | Effect on Farnesol | Fold Increase | Reference |
|---|---|---|---|---|
| Zaragozic Acid B | Candida albicans | Increased Production | 8-fold | nih.gov, mdpi.com |
Modulation of Hepatic Cholesterol Synthesis in Preclinical Models
In preclinical models, this compound has been identified as a powerful modulator of hepatic cholesterol synthesis due to its function as a picomolar competitive inhibitor of squalene synthase. nih.govcapes.gov.br The zaragozic acids, including variant C, are characterized by a novel 2,8-dioxobicyclo[3.2.1]octane core that allows them to potently bind to and inhibit this enzyme. acs.orgnih.gov
Studies using rat liver squalene synthase demonstrated the high potency of this compound family. nih.gov this compound specifically was found to have an apparent inhibition constant (Ki) of 45 pM. acs.orgnih.gov This potent enzymatic inhibition translates to effective suppression of cholesterol synthesis in cellular models. In experiments using the human liver cell line Hep G2, this compound inhibited the incorporation of [3H]mevalonate into cholesterol in a dose-dependent manner, with a 50% inhibitory concentration (IC50) value of 4 µM. researchgate.net The inhibition of squalene synthase in these hepatic cells was accompanied by a corresponding accumulation of upstream metabolites, including farnesyl diphosphate and farnesol. acs.orgnih.gov
While in vivo data for this compound is limited, studies on the closely related Zaragozic acid A in a mouse model showed it to be a potent inhibitor of acute hepatic cholesterol synthesis, with a 50% inhibitory dose of 200 µg/kg. nih.govglpbio.com Given the shared mechanism of action across the zaragozic acid family, this provides strong evidence for the potential of this compound to effectively lower cholesterol synthesis in vivo. nih.gov These findings underscore the potential of zaragozic acids as therapeutic agents for hypercholesterolemia. nih.govnih.gov
Table 2: Inhibitory Potency of Zaragozic Acids in Preclinical Models
| Compound | Model System | Parameter | Value | Reference |
|---|---|---|---|---|
| This compound | Rat Liver Squalene Synthase | Ki | 45 pM | acs.org, nih.gov |
| This compound | Hep G2 Cells | IC50 (Cholesterol Synthesis) | 4 µM | researchgate.net |
| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki | 78 pM | nih.gov |
| Zaragozic Acid A | Hep G2 Cells | IC50 (Cholesterol Synthesis) | 6 µM | researchgate.net |
| Zaragozic Acid B | Rat Liver Squalene Synthase | Ki | 29 pM | nih.gov |
| Zaragozic Acid B | Hep G2 Cells | IC50 (Cholesterol Synthesis) | 0.6 µM | researchgate.net |
Chemical Synthesis Strategies for Zaragozic Acid C
Total Synthesis Approaches and Retrosynthetic Analysis
Total synthesis efforts for Zaragozic acid C have explored various disconnections and key transformations to assemble the complex molecular architecture. Retrosynthetic analysis typically aims to simplify the bicyclic core and its appended functionalities into more readily available building blocks. The challenge lies in establishing the correct stereochemistry at the six contiguous stereogenic centers and installing the hindered C4 and C5 quaternary carbons ebi.ac.uknih.govorganic-chemistry.org.
One retrosynthetic approach involves disconnecting the core into subunits that can be assembled through reactions like aldol (B89426) couplings or cycloadditions jst.go.jpnih.gov. Another strategy considers the molecule as being composed of repeating glycolic acid fragments, proposing a "self-consistent sequence" that merges carbon skeletal buildup with stereochemistry introduction ebi.ac.uknih.gov.
Carbonyl Ylide Cycloaddition Strategy
A strategy for the total synthesis of this compound has utilized a carbonyl ylide cycloaddition approach to construct the bicyclic core nih.govresearchgate.net. This method involves the reaction of an α-diazo ester with an alkyne in the presence of a rhodium catalyst, such as [Rh₂(OAc)₄], to generate a carbonyl ylide, which then undergoes a 1,3-dipolar cycloaddition nih.govresearchgate.net.
In one implementation, a carbonyl ylide precursor was synthesized from di-tert-butyl D-tartrate nih.gov. The reaction of the α-diazo ester with 3-butyn-2-one (B73955) catalyzed by [Rh₂(OAc)₄] yielded the desired cycloadduct as a single diastereomer nih.govresearchgate.net. Subsequent transformations of this cycloadduct allowed for the construction of the functionalized 2,8-dioxabicyclo[3.2.1]octane core nih.govresearchgate.net. This strategy has also been employed in a convergent synthesis approach, allowing for the elongation of the C1 alkyl side chain via olefin cross-metathesis jst.go.jpnih.govnih.gov.
Photochemical C(sp³)-H Acylation and Norrish-Yang Cyclization
A notable strategy for the total synthesis of this compound involves a two-step photochemical C(sp³)-H acylation followed by Norrish-Yang cyclization acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.orgthieme-connect.com. This approach addresses the challenging installation of the contiguous C4 and C5 fully substituted carbons acs.orgnih.govacs.org.
The process begins with a persilylated d-gluconolactone derivative containing a 1,2-diketone moiety at the C5 position acs.orgnih.govfigshare.comacs.orgacs.org. Irradiation of this intermediate with violet LED light induces a Norrish-Yang cyclization, which involves γ-hydrogen abstraction and cyclobutanone (B123998) formation acs.orgnih.govresearchgate.netfigshare.comacs.org. This reaction regio- and stereoselectively transforms an electron-rich tertiary C(sp³)-H bond at C4 into a new C(sp³)-C bond, forming a densely functionalized α-hydroxycyclobutanone acs.orgnih.govfigshare.comacs.orgacs.org. Oxidative opening of the cyclobutanone then yields a key intermediate with the desired C4-C5 substitution pattern acs.orgnih.govresearchgate.netfigshare.comacs.org.
Detailed research findings highlight the importance of the light source in the Norrish-Yang cyclization. Using violet LED irradiation (λmax = 405 nm) resulted in an 85% ¹H NMR yield of the cis-fused bicycle, whereas blue LED irradiation (λmax = 465 nm) gave only a 26% yield researchgate.net. The strategically placed electron-withdrawing benzoyl group in the substrate was found to decrease the reactivity of the proximal C6-H bond, favoring selective functionalization at the C4-H bond acs.org.
Data on the photochemical C(sp³)-H acylation and Norrish-Yang cyclization step:
| Substrate | Light Source | Wavelength (nm) | Product (cis-fused bicycle) ¹H NMR Yield (%) |
| Diketone 3 | Violet LED | 405 | 85 researchgate.net |
| Diketone 3 | Blue LED | 465 | 26 researchgate.net |
Subsequent functional group transformations from this intermediate lead to the total synthesis of this compound acs.orgnih.govresearchgate.netacs.orgacs.org.
Double Sharpless Asymmetric Dihydroxylation
The double Sharpless asymmetric dihydroxylation reaction has been employed as a key strategy to control the stereochemistry at four contiguous stereocenters (C3 to C6) in the synthesis of this compound ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com. This method involves the simultaneous dihydroxylation of a diene precursor using Sharpless asymmetric dihydroxylation conditions.
In one synthesis, a 1,3-diene was subjected to double asymmetric dihydroxylation to introduce the stereocenters at C3, C4, C5, and C6 acs.orgacs.org. Initial attempts using standard AD-Mix β conditions showed low conversion acs.org. However, optimization of the reaction conditions allowed for the successful introduction of the required stereochemistry acs.orgacs.org. This approach provides a powerful method for establishing multiple stereocenters in a single step.
Aldol Approaches
Aldol reactions have played a significant role in the synthesis of this compound, particularly in the construction of the carbon framework and the introduction of stereocenters ebi.ac.ukorganic-chemistry.orgnih.govresearchgate.netacs.orgnih.gov. These approaches often involve the coupling of different subunits through the formation of carbon-carbon bonds adjacent to carbonyl groups.
One aldol-based strategy involves the Sn(OTf)₂-promoted aldol coupling reaction between an α-keto ester and a silyl (B83357) ketene (B1206846) thioacetal derived from tartaric acids jst.go.jpebi.ac.uknih.gov. This reaction can lead to the simultaneous creation of the challenging C4 and C5 quaternary stereocenters jst.go.jpebi.ac.uknih.gov.
Another approach utilizes an intramolecular aldol cyclization to construct a key lactone intermediate containing five stereogenic centers, including two quaternary centers organic-chemistry.orgthieme-connect.com. A silyl glyoxylate (B1226380) cascade approach has been developed which involves a series of condensation, silyl transfer, and aldol reactions to rapidly assemble a highly oxygenated backbone fragment organic-chemistry.orgnih.govthieme-connect.com.
Research findings on an aldol-based approach:
| Reactants | Conditions | Product (Intermediate) | Key Features |
| α-keto ester + silyl ketene thioacetal | Sn(OTf)₂ promotion | Core subunit | Simultaneous creation of C4 and C5 quaternary centers jst.go.jpebi.ac.uknih.gov |
| Silyl glyoxylate + vinyl magnesium bromide + t-butyl glyoxylate | Cascade condensation, silyl transfer, condensation, silyl transfer, trapping | Intermediate 7 | Single diastereomer, assembly of three stereocenters including two quaternary centers organic-chemistry.orgthieme-connect.com |
Convergent Synthesis Approaches
One convergent strategy involves the synthesis of the bicyclic core and the C1 side chain separately, followed by their coupling jst.go.jpnih.govrsc.orgrsc.org. The introduction of the C1 side chain can be achieved by the reaction of an anion derived from a dithiane monosulfoxide with a core aldehyde researchgate.netacs.orgnih.govacs.org.
Another convergent approach utilizes a tandem carbonyl ylide formation/1,3-dipolar cycloaddition to construct the core, and olefin cross-metathesis for the elongation of the C1 alkyl side chain jst.go.jpnih.gov. This strategy offers flexibility and high convergency jst.go.jpnih.gov.
A highly convergent synthesis of a squalestatin/zaragozic acid intermediate involved the construction of the C1-C1' bond by adding a functionalized C1 sidechain anion to a bicyclic core precursor lactone rsc.orgrsc.org. This coupling provided lactols which, upon acid-induced deprotection and ring closure, yielded the bicyclic core rsc.orgrsc.org.
Stereocontrol and Stereoselective Construction of Key Subunits
Achieving precise stereocontrol is paramount in the synthesis of this compound due to the presence of six contiguous stereogenic centers within the core ebi.ac.uknih.govorganic-chemistry.org. Various strategies and methodologies have been developed to ensure the correct relative and absolute stereochemistry of these centers and the stereocenters in the side chains.
Methods employed for stereocontrol include asymmetric dihydroxylation reactions, such as the Sharpless asymmetric dihydroxylation, to introduce multiple hydroxyl groups with defined stereochemistry ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com. Diastereoselective additions and cyclizations are also crucial for setting specific stereocenters organic-chemistry.orgnih.govresearchgate.netthieme-connect.com.
The stereoselective construction of key subunits, such as the C1 side chain and the highly oxygenated core fragments, is a recurring theme in this compound synthesis scielo.brcapes.gov.br. For instance, the stereochemistry of the C(5') methyl-bearing stereocenter in the C1 side chain has been installed through regioselective and stereoselective opening of a phenylcyclopropyl carbinol scielo.br. Aldol reactions have been used to define chirality in the C1 side chain capes.gov.br.
The photochemical C(sp³)-H acylation and Norrish-Yang cyclization strategy demonstrates remarkable regio- and stereoselectivity in forming the C4-C5 bond and setting the stereochemistry at these hindered centers acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.org. The reaction conditions, including the choice of light source, are critical for achieving high stereoselectivity researchgate.net.
The Johnson synthesis utilized a silyl glyoxylate cascade that assembled three stereogenic centers, including two quaternary centers, as a single diastereomer in one step, highlighting the power of cascade reactions for stereocontrol organic-chemistry.orgthieme-connect.com.
Table of Key Stereocontrol Methods:
| Method | Targeted Stereocenters | Key Outcome | Reference(s) |
| Double Sharpless Asymmetric Dihydroxylation | C3, C4, C5, C6 | Control of four contiguous stereocenters ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com | ebi.ac.ukresearchgate.netacs.orgnih.govacs.orgacs.orgfigshare.com |
| Photochemical C(sp³)-H Acylation/Norrish-Yang Cyclization | C4, C5 | Regio- and stereoselective C-C bond formation at hindered carbons acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.org | acs.orgnih.govresearchgate.netfigshare.comacs.orgacs.org |
| Sn(OTf)₂ promoted Aldol Coupling | C4, C5 | Simultaneous creation of quaternary stereocenters jst.go.jpebi.ac.uknih.gov | jst.go.jpebi.ac.uknih.gov |
| Intramolecular Aldol Cyclization | Multiple core centers | Formation of lactone with five stereocenters organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |
| Silyl Glyoxylate Cascade | C3, C4, C5 | Single-step assembly of stereocenters including quaternary carbons organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |
| Stereoselective Cyclopropyl (B3062369) Carbinol Opening | C5' (C1 side chain) | Installation of methyl-bearing stereocenter scielo.br | scielo.br |
Construction of the 2,8-Dioxabicyclo[3.2.1]octane Core
The 2,8-dioxabicyclo[3.2.1]octane core is a central structural feature of this compound. mdpi.comacs.orgresearchgate.netcaltech.edu Different synthetic approaches have been employed for its construction. One strategy involves acid-catalyzed internal ketalization under kinetically controlled conditions. ebi.ac.ukjst.go.jp Another approach utilizes a carbonyl ylide formation followed by a 1,3-dipolar cycloaddition. jst.go.jpnih.gov Diastereoselective dihydroxylation of an enone, followed by sequential transformations, has also been reported to construct the functionalized core. acs.orgnih.gov Additionally, an acid-mediated simultaneous acetonide deprotection, dithiane removal, and ketalization procedure has been shown to yield the 2,8-dioxabicyclo[3.2.1]octane core. nih.govresearchgate.netacs.orgfigshare.com A photochemical C(sp3)–H acylation strategy has also been successfully implemented to construct the core, starting from a gluconolactone (B72293) derivative. acs.orgthieme-connect.comresearchgate.netnih.gov
Control of Contiguous Quaternary Carbons
A significant challenge in the synthesis of this compound is the installation and control of the stereochemistry of the contiguous fully substituted carbons at positions C4 and C5 within the core structure. acs.orgresearchgate.netnih.govacs.org Various methods have been explored to address this. Some syntheses have constructed these centers through osmylation of a substituted carbon-carbon double bond, while others have utilized the addition of carbon nucleophiles to carbonyl groups. acs.org Alkylation of α-alkoxy anions and pericyclic reactions have also been employed. acs.org One approach involves the simultaneous creation of the C4 and C5 quaternary stereocenters through an aldol coupling reaction between an α-keto ester and a silyl ketene thioacetal. ebi.ac.ukjst.go.jp Another strategy involves the stereospecific formation of the C5 quaternary center via a chelation-controlled ketone addition reaction. caltech.educaltech.edu A silyl glyoxylate cascade approach has been developed that assembles three stereogenic centers, including two quaternary centers, in a single step. organic-chemistry.org
Enantioselective Synthesis of Side Chains (e.g., C1-C6' subunit)
The synthesis of the side chains of this compound, such as the C1-C6' subunit, requires enantioselective control. scielo.br Approaches to the C1 side chain have involved the addition of a functionalized C1 side chain anion to a bicyclic core precursor. rsc.org The introduction of the C1 side chain has also been achieved by the reaction between an anion derived from a dithiane monosulfoxide and a core aldehyde. nih.govresearchgate.netacs.org Enantioselective synthesis of the C1-C6' subunit has been described, involving the regioselective, reductive opening of a cyclopropyl carbinol to install a methyl-bearing stereocenter. scielo.br
Diastereoselective Dihydroxylation of Unsaturated Ketones
Diastereoselective dihydroxylation reactions have played a role in the synthesis of this compound, particularly in setting the stereochemistry at certain centers. caltech.edu The diastereoselective dihydroxylation of γ-alkoxy-α,β-trans enones has been investigated as a method to introduce hydroxyl groups with controlled relative stereochemistry. acs.orgcaltech.edumolaid.com A double Sharpless asymmetric dihydroxylation reaction of a diene has been utilized to control stereochemistry at multiple contiguous stereocenters from C3 to C6. nih.govresearchgate.netacs.orgsemanticscholar.org
Chelation-Controlled Ketone Addition for Stereospecific Quaternary Center Formation
Chelation-controlled addition reactions have been employed to achieve stereospecific formation of quaternary centers in the synthesis of this compound. caltech.educaltech.edu This strategy involves the coordination of a metal to oxygen atoms in the substrate, directing the approach of the nucleophile to a specific face of the ketone and thus controlling the stereochemistry of the newly formed quaternary carbon. caltech.educaltech.eduresearchgate.net For instance, lithium chelation has been used to direct the addition of a lithium acetylide to a ketone, installing a tetrasubstituted stereocenter with the desired configuration. acs.org
Advanced Methodologies in Synthesis
Advanced synthetic methodologies have been applied to overcome the complexities associated with the synthesis of this compound, particularly concerning its densely oxygenated structure.
Radical Reactions for Densely Oxygenated Structures
Radical reactions have emerged as powerful tools for the construction of complex molecular architectures, including those with multiple oxygen functionalities. mdpi.comhokudai.ac.jp In the context of this compound synthesis, radical cyclization reactions have been explored. mdpi.com A photochemical C(sp3)–H acylation, which likely involves radical intermediates, has been successfully implemented as a key step to form a C(sp3)-C bond at a challenging position within the core structure. acs.orgthieme-connect.comresearchgate.netnih.gov This method allows for the site- and stereoselective functionalization of electron-rich C(sp3)-H bonds in the presence of multiple oxygen functionalities. researchgate.netnih.gov
Olefin Cross-Metathesis for Side Chain Construction
Olefin cross-metathesis has emerged as a valuable technique for elongating or constructing the C1 alkyl side chain of this compound. jst.go.jpnih.govpharm.or.jpnih.gov This method offers a convergent and flexible approach to introduce the required alkyl chain onto a precursor containing a suitable alkene moiety. jst.go.jpnih.gov For instance, in one synthetic strategy, olefin cross-metathesis, particularly under the influence of catalysts like Blechert's catalyst, was employed to effectively install the C1 alkyl side chain. acs.orgnih.gov This highlights the utility of metathesis reactions in assembling complex molecular architectures like that of this compound. jst.go.jpnih.govpharm.or.jpnih.gov
Oxidative Functionalization Strategies
Oxidative functionalization strategies play a crucial role in introducing oxygen functionalities and establishing the correct oxidation states within the this compound core. The highly oxygenated nature of the 2,8-dioxabicyclo[3.2.1]octane core necessitates efficient methods for selective oxidation. One notable example in the synthesis of this compound involves a novel triple oxidation procedure utilized for the installation of the tricarboxylic acid moiety. nih.gov Additionally, oxidative opening of intermediates, such as an α-hydroxycyclobutanone, has been employed in conjunction with other reactions like Norrish-Yang cyclization to introduce functionality and stereochemistry at challenging positions like C4. researchgate.netacs.orgfigshare.com
Synthesis and Characterization of Zaragozic Acid C Analogues
Design Principles for Structural Analogues
The design of structural analogues of Zaragozic acid C is fundamentally driven by the objective of understanding and enhancing their interaction with squalene (B77637) synthase. The core structure, a rigid 2,8-dioxabicyclo[3.2.1]octane system adorned with a tricarboxylate functionality, is considered vital for biological activity, likely due to its ability to mimic the pyrophosphate substrate of SQS. nih.govtno.nl Analogue design efforts predominantly focus on modifying the C-1 alkyl and C-6 acyl side chains, as these positions are naturally variable and amenable to structural diversification. nih.govwikipedia.org By altering the length, branching, and functionalization of these side chains, researchers aim to probe the steric and electronic characteristics of the SQS binding site. Explorations into modifying the core structure, such as changes in oxidation state or the introduction of different substituents, have also been undertaken to assess their impact on binding and activity. nih.gov
Synthetic Routes to Modify Core and Side Chains
Synthesizing this compound and its analogues necessitates intricate multi-step synthetic strategies to construct the complex bicyclic core and precisely control numerous stereocenters. Various synthetic methodologies have been developed for the assembly of the 2,8-dioxabicyclo[3.2.1]octane core. One approach involves employing reactions like the Sharpless asymmetric dihydroxylation to establish the correct stereochemistry within the core. researchgate.netnih.govresearchgate.net Another successful strategy utilizes acid-catalyzed internal ketalization to form the bicyclic system. researchgate.netnih.govblogspot.com More recently, photochemical C(sp3)–H acylation has been integrated as a crucial step in the total synthesis of this compound, enabling selective functionalization of specific C-H bonds within the core structure. researchgate.netacs.org
Modifications to the C-1 alkyl side chain are typically achieved by coupling a pre-synthesized side chain fragment with a core precursor. Reported methods include the addition of a C-1 side chain anion to a bicyclic core lactone. rsc.org Olefin cross-metathesis has also proven useful for elongating the C-1 alkyl side chain, offering a flexible route to introduce diverse alkyl groups. nih.govacs.org
Alterations to the C-6 acyl side chain are commonly performed through esterification reactions, where different carboxylic acids are coupled to the hydroxyl group at the C-6 position of the core. nih.govblogspot.com This allows for systematic variation of the acyl chain length and the incorporation of various functional groups. Beyond esters, the synthesis of carbamates, ethers, and carbonates at the C-6 position has also been explored. nih.govresearchgate.net Key chemical transformations in generating diverse analogues include the selective removal and subsequent replacement of the C-6 acyl chain, as well as the C-4' acetate (B1210297) group found in some analogues. researchgate.net
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies on this compound analogues are conducted to establish relationships between structural modifications and corresponding changes in biological activity, particularly their efficacy as squalene synthase inhibitors. These studies are invaluable for understanding the critical structural elements required for potent inhibition and for guiding the rational design of more effective analogues. nih.gov The zaragozic acid scaffold, characterized by its rigid tricarboxylate core and adaptable hydrophobic side chains, serves as an excellent template for comprehensive SAR investigations. tno.nl
Role of C-6 Acyl Side Chain Modifications
The C-6 acyl side chain plays a significant role in determining the potency and in vivo activity of zaragozic acid analogues. Research on Zaragozic acid A derivatives has indicated that simplifying the C-6 side chain to an octanoyl ester can negatively impact biological activity. nih.govresearchgate.net Conversely, increasing the linear chain length generally enhances in vitro activity, with peak activity observed with the tetradecanoyl ester. nih.govresearchgate.net The nature of substituents at the omega position of the C-6 chain is also influential; for example, an omega-phenoxy group has demonstrated superior activity enhancement compared to an omega-phenyl group. nih.govresearchgate.net While long-chain C-6 derivatives exhibit potent in vitro SQS inhibition, their effectiveness in inhibiting hepatic cholesterol synthesis in mice may be weaker. nih.govresearchgate.net In contrast, C-6 short-chain derivatives, despite being less active in vitro, have shown improved oral activity in mice. nih.govresearchgate.net Exploring modifications beyond esters at the C-6 position, such as carbamates, ethers, and carbonates, has revealed activity profiles similar to their ester counterparts. nih.govresearchgate.net The binding mode of the C-6 acyl group within the SQS active site is important, with the chain extending into the cofactor binding cavity. nih.govresearchgate.net Shortened C-6 chains may potentially contribute to enhanced inhibitory specificity against certain enzymes. nih.gov
Importance of the Tricarboxylate Core
The tricarboxylate core is a defining and essential structural element for the potent squalene synthase inhibitory activity of the zaragozic acid family. nih.govwikipedia.orgnih.gov This core, a 2,8-dioxabicyclo[3.2.1]octane system bearing three carboxylic acid groups at positions 3, 4, and 5, is believed to be critical for tight binding to the active site of squalene synthase. This interaction likely involves favorable interactions with positively charged residues or by mimicking the negatively charged pyrophosphate substrate. nih.govtno.nl The highly oxygenated nature and the precise spatial arrangement of the carboxylate groups within the rigid bicyclic framework are significant contributors to the high binding affinity. nih.govwikipedia.org While the side chains modulate potency and pharmacokinetic properties, the core provides the fundamental structural basis for SQS inhibition. nih.gov Studies with analogues possessing acyclic or monocyclic rings that retain polycarboxylic acids have shown reduced but still notable SQS inhibitory activity, suggesting that while the intact bicyclic core is optimal, the presence of multiple carboxylates is important for activity. nih.gov The synthesis of the tricarboxylate core often involves challenging steps to establish the correct stereochemistry and introduce the requisite carboxylate functionalities. researchgate.netnih.govresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11814656 |
| Zaragozic acid A | 6438355 |
| Zaragozic acid B | 9940176 |
| Zaragozic acid D2 | 23376020 |
Data Tables
Preclinical in Vitro and in Vivo Research Models
Cell-Based Assays for Enzyme Inhibition (e.g., Squalene (B77637) Synthase Assays)
Cell-based assays, particularly those targeting squalene synthase (SS), have been fundamental in characterizing the inhibitory potency of Zaragozic acid C. This compound has been shown to be a potent competitive inhibitor of rat liver squalene synthase. pnas.orgacs.org Studies have determined its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values against this enzyme. For instance, this compound has an IC50 value of 9 nM against rat liver SS. tandfonline.comtandfonline.com This potent inhibition disrupts the synthesis of squalene, a key intermediate in the cholesterol synthesis pathway. The structural features of this compound, particularly its hydrophilic core and hydrophobic side chains, contribute to its effective binding to the enzyme. acs.org
Cell Line Studies (e.g., HepG2 cells for cholesterol synthesis inhibition)
Mammalian cell lines, notably HepG2 cells (a human hepatocellular carcinoma cell line), have been widely used to assess the effects of this compound on cellular cholesterol synthesis. HepG2 cells are a relevant model as they retain many differentiated functions of hepatocytes, including cholesterol synthesis. science.gov Studies have demonstrated that this compound inhibits cholesterol synthesis in HepG2 cells. acs.org Inhibition of squalene synthase by this compound in these cells leads to a decrease in the production of cholesterol. This inhibition is accompanied by an accumulation of label from [³H]mevalonate into upstream intermediates, such as farnesyl diphosphate (B83284) (FPP), farnesol (B120207), and organic acids, providing evidence of the specific blockade at the squalene synthase step. pnas.orgresearchgate.netacs.orgresearchgate.net
Fungal Cell Models (e.g., S. cerevisiae, Candida albicans)
Given that squalene synthase is also a crucial enzyme in the biosynthesis of ergosterol (B1671047), the primary sterol in fungi, fungal cell models have been utilized to investigate the antifungal potential of this compound. Studies have explored its effects on the growth and ergosterol synthesis in yeasts such as Saccharomyces cerevisiae and Candida albicans. tandfonline.comtandfonline.comarchive.orgnih.gov Inhibition of squalene synthase in these organisms disrupts ergosterol production, which is essential for fungal cell membrane integrity and function. While some research highlights the use of S. cerevisiae as a well-studied eukaryotic organism for squalene production studies, other studies specifically examine the inhibitory activity of squalene synthase inhibitors against fungal pathogens like C. albicans. tinkoffjournal.runih.gov For example, squalene synthase inhibitors can lead to an increase in the FPP pool in C. albicans cells. nih.gov
Rodent Models for Mechanistic Studies (e.g., hepatic cholesterol synthesis)
Rodent models, primarily mice and rats, have been employed to study the in vivo effects of this compound and its analogs on hepatic cholesterol synthesis and plasma cholesterol levels. Administration of this compound or closely related analogs like Squalestatin 1 to mice has been shown to inhibit hepatic cholesterol synthesis. tandfonline.comtandfonline.compnas.orgresearchgate.netresearchgate.netnih.govscholaris.ca This inhibition is dose-dependent. tandfonline.com For instance, subcutaneous administration of Squalestatin 1 to mice resulted in inhibition of hepatic cholesterol synthesis with an ED50 of 0.2 mg/kg. tandfonline.comtandfonline.compnas.org In vivo studies have also confirmed that the inhibition of squalene synthase leads to an accumulation of label from [³H]mevalonate in intermediates proximal to the enzymatic block, similar to observations in cell-based studies. researchgate.netacs.orgresearchgate.net These models are crucial for understanding the systemic effects and metabolic fate of the compound. Studies in mice and rats have also investigated the differential regulation of gene expression by squalene synthase inhibitors, noting effects on lipid metabolism and cell cycle regulation, potentially due to the accumulation and metabolism of FPP. nih.govscience.gov
Mechanistic Investigation in Other Preclinical Models
Beyond standard cell lines and rodent models, mechanistic investigations of this compound have potentially extended to other preclinical systems to explore specific aspects of its activity or potential off-target effects. While the provided search results primarily focus on squalene synthase inhibition in mammalian and fungal systems, the broad impact of squalene synthase inhibitors on isoprenoid metabolism suggests potential investigations in models relevant to processes influenced by these lipids, such as protein prenylation. science.govacs.org Squalestatin 1 has been used in studies involving metabolic labeling with isoprenoid analogs to understand protein prenylation, as it blocks the conversion of FPP to squalene, potentially affecting the FPP pool available for prenylation. acs.org Such studies contribute to a more comprehensive understanding of the cellular and molecular consequences of squalene synthase inhibition.
Compound Information Table
| Compound Name | PubChem CID |
| This compound | 6433201 |
| Squalestatin 1 | 6433201 |
| Farnesyl pyrophosphate (FPP) | 5287971 |
| Squalene | 1122 |
| Ergosterol | 5721 |
| Cholesterol | 5997 |
Data Tables
Table 1: In Vitro Inhibition of Rat Liver Squalene Synthase by this compound
| Compound | Target Enzyme | IC50 (nM) | Model System |
| This compound | Rat liver Squalene Synthase | 9 | Enzyme Assay |
Analytical and Spectroscopic Research Methodologies
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic techniques are indispensable for the separation of zaragozic acid C from complex mixtures, such as fungal fermentation broths, and for assessing the purity of isolated or synthesized material. High-Performance Liquid Chromatography (HPLC) has been a key technique in this regard.
For the isolation of zaragozic acids, including this compound, from fungal cultures, initial extraction steps are typically followed by chromatographic procedures. Preparative reverse-phase HPLC has been successfully employed for the final purification of zaragozic acids B and C. nih.gov An isocratic HPLC system utilizing a Dynamax C8 column (4.6 x 250 mm, 8 µm particle size) with a guard module has been used for the separation and analysis of zaragozic acids A, B, and C. nih.gov The mobile phase consisted of a 6:4 (vol/vol) mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water, run at a flow rate of 1 ml/min at room temperature. nih.gov Under these conditions, characteristic retention times were observed for the different zaragozic acids. nih.gov
| Compound | Retention Time (min) |
| Zaragozic acid A | 13.4 |
| Zaragozic acid B | 23.7 |
| This compound | 21.7 |
Beyond HPLC, general chromatographic methods such as Thin Layer Chromatography (TLC) and silica (B1680970) gel column chromatography are also fundamental in the isolation and purification of natural products like this compound. These techniques leverage differential affinities and diffusion rates to separate components within a mixture, allowing for the isolation of target compounds and the assessment of their purity throughout the research process.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide critical information about the molecular structure of this compound, essential for confirming its identity and understanding its complex architecture. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), are routinely applied.
NMR spectroscopy, particularly ¹H and ¹³C NMR, has been pivotal in the structural elucidation of the zaragozic acids, including this compound. nih.gov Studies have reported the recording of NMR data for this compound using spectrometers such as the Varian XL300, Bruker AM400, and Varian Unity 500. nih.gov Analysis of chemical shifts and multiplicities in ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon environments within the molecule. nih.gov Two-dimensional NMR techniques, such as shift correlation experiments, have also been employed to establish connectivity between atoms, further aiding in the complete assignment of the structure. nih.gov In synthetic research, comparison of the ¹H and ¹³C NMR data of synthesized intermediates and the final this compound product with reported data for the natural compound is crucial for confirming the success of the synthesis.
Infrared (IR) spectroscopy is another valuable tool used in the structural characterization of zaragozic acids. nih.gov IR spectra provide information about the functional groups present in the molecule based on characteristic absorption frequencies of molecular vibrations. This helps confirm the presence of key functionalities within the this compound structure, such as hydroxyl and carboxyl groups. nih.gov
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Low-resolution mass spectra have been used in the structural determination process. While not explicitly detailed for this compound in all available snippets, HRMS is a standard technique used to obtain accurate mass measurements, which are essential for confirming the molecular formula of a compound and its synthetic precursors. Mass spectral experiments have been performed on various zaragozic acids, including A, B, C, D, and D2, to aid in their structural identification. Predicted collision cross section data, relevant to certain MS analyses, are also available for this compound.
These analytical and spectroscopic methodologies collectively provide comprehensive data necessary for the rigorous characterization of this compound in research, from its initial isolation to the confirmation of its structure in synthetic endeavors.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies and Methodologies
The structural complexity of zaragozic acid C, characterized by its unique 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core and intricate side chains, presents substantial challenges for chemical synthesis. While total syntheses of this compound have been reported, the development of more efficient, scalable, and stereoselective synthetic strategies remains a critical area for future research. researchgate.netjst.go.jp
Future efforts could focus on developing novel cascade reactions or one-pot methodologies that can rapidly assemble the complex bicyclic core and append the side chains with high precision. 20.210.105 Exploring new catalytic systems, particularly those enabling asymmetric transformations, could lead to improved access to specific stereoisomers and analogs of this compound. researchgate.netmdpi.com Furthermore, the development of protecting group strategies that are compatible with the highly functionalized nature of the molecule is essential for streamlined synthesis. Research into biomimetic synthesis, drawing inspiration from the proposed biosynthetic pathway involving alkyl citrate (B86180) intermediates, could also offer novel approaches to synthesizing the core structure. researchgate.net
Developing modular synthetic routes would be particularly valuable, allowing for the facile generation of diverse analogs with modifications to the side chains or the core structure. This would enable comprehensive structure-activity relationship (SAR) studies to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
Deeper Elucidation of Enzyme-Inhibitor Interactions at the Atomic Level
Zaragozic acids are known to be potent inhibitors of squalene (B77637) synthase, acting as competitive inhibitors of farnesyl pyrophosphate (FPP). researchgate.netontosight.ainih.gov While some structural insights into the binding of Zaragozic acid A to human squalene synthase exist, a deeper understanding of the interactions between this compound and its target enzymes at the atomic level is still needed. nih.gov
Future research should utilize advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of this compound in complex with squalene synthase from various organisms, including fungal and mammalian sources. nih.gov This would provide detailed information on the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions), and any conformational changes induced in the enzyme upon inhibitor binding. nih.gov
Computational approaches, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, can complement experimental studies by providing dynamic insights into the binding process and the energy landscape of enzyme-inhibitor interactions. researchgate.net Such studies could help elucidate the precise mechanism of inhibition by this compound and inform the rational design of more potent and selective inhibitors. Understanding the differences in binding to squalene synthase from different species could also shed light on the selective toxicity of zaragozic acids towards fungi.
Investigation of Unconventional Biological Targets and Pathways (Mechanistic Focus)
Although squalene synthase is the primary and well-established target of zaragozic acids, there is potential for this compound to interact with other biological targets or influence alternative pathways. wikipedia.org For instance, zaragozic acids have been reported to mildly inhibit Ras farnesyl-protein transferase. wikipedia.org
Future research should employ unbiased approaches, such as activity-based protein profiling and thermal proteome profiling, to systematically identify other proteins that interact with this compound in biological systems. Investigating the effects of this compound on cellular pathways beyond sterol biosynthesis, particularly in fungi, could reveal novel mechanisms of action. For example, the accumulation of farnesol (B120207) in Candida albicans treated with Zaragozic acid B suggests an impact on farnesol biosynthesis, which is linked to quorum sensing and cellular morphology in this fungus. nih.gov
Detailed mechanistic studies are needed to understand the consequences of inhibiting squalene synthase and potentially other targets on fungal physiology, growth, and virulence. This could involve transcriptomic, proteomic, and metabolomic analyses to profile the cellular response to this compound treatment. Identifying and validating new biological targets or pathways influenced by this compound could open up possibilities for novel therapeutic applications beyond cholesterol lowering and antifungal activity.
Exploration of New Fungal Sources and Biosynthetic Diversity
Zaragozic acids were initially isolated from fungal sources such as Sporormiella intermedia and Leptosphaeria elatius. wikipedia.orgresearchgate.net The biosynthesis of the zaragozic acid core is thought to involve a polyketide synthase pathway and alkyl citrate intermediates. researchgate.netwikipedia.org However, the full extent of fungal diversity capable of producing zaragozic acids and related analogs remains largely unexplored.
Future research should involve extensive screening of diverse fungal collections, particularly from underexplored ecological niches like tropical environments, for the production of this compound and novel related compounds. cabidigitallibrary.orgresearchgate.net Utilizing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, will be crucial for the identification and structural characterization of new zaragozic acid analogs.
Investigating the biosynthetic gene clusters (BGCs) responsible for zaragozic acid production in different fungal species can provide insights into the genetic basis of their biosynthesis and the potential for generating structural diversity through natural variations or genetic manipulation. researchgate.netnih.govrsc.org Comparative genomic and transcriptomic studies of zaragozic acid-producing fungi could reveal novel enzymes or pathways involved in the biosynthesis of the side chains or modifications to the core structure. This knowledge could be harnessed for synthetic biology approaches to produce known or novel zaragozic acid derivatives in heterologous hosts.
Exploring the ecological roles of zaragozic acids in the producing fungi could also provide clues about their biological activities and potential applications.
Q & A
Q. What are the key structural features of zaragozic acid C, and how do they influence its biological activity?
this compound contains a highly oxidized [3.2.1]-dioxabicyclooctane core with six contiguous stereocenters and distinct acyl side chains at C(1) and C(6). This architecture is critical for its inhibition of squalene synthase (Ki = 29–78 pM), which blocks cholesterol biosynthesis . Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to resolve stereochemistry, while structure-activity relationship (SAR) studies compare analogs with modified side chains to identify pharmacophoric elements .
Q. What synthetic strategies are commonly employed to construct the bicyclic core of this compound?
The bicyclic core is synthesized via carbonyl ylide cycloaddition or stereoselective ring-opening of cyclopropanes. For example, Rh-catalyzed [3+2] cycloaddition of diazo compounds with alkynyl ketones generates the dioxabicyclooctane scaffold, while regioselective hydrogenolysis of cyclopropyl carbinols installs methyl groups at C(5') . These methods prioritize atom economy and stereochemical fidelity, requiring chiral auxiliaries like TADDOL to enforce enantioselectivity .
Q. How is the inhibitory potency of this compound against squalene synthase quantified in vitro?
Competitive inhibition assays using rat liver microsomes or HepG2 cells measure the incorporation of [³H]mevalonate into squalene. Ki values are determined via Dixon plots or Cheng-Prusoff equations, with controls for nonspecific binding (e.g., using detergents like CHAPS). IC₅₀ values in cellular assays (e.g., ~6 µM in HepG2) account for membrane permeability and metabolic stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic limitations (e.g., poor solubility) or off-target effects (e.g., farnesyl transferase inhibition at higher doses). To address this:
Q. What strategies enable stereocontrol during the synthesis of this compound’s polyol segment?
The C(1)-C(6') subunit is synthesized via asymmetric aldol reactions or Sharpless epoxidation, leveraging chiral ligands like (S,S)-di-tert-butyl tartrate. For example, Pearlman’s catalyst (Pd(OH)₂/C) selectively reduces epoxides while preserving stereochemistry. Kinetic resolution and dynamic kinetic asymmetric transformations (DyKAT) further refine enantiomeric excess (>95%) .
Q. How do contradictory reports on this compound’s efficacy in AML models inform experimental design?
Some studies report radiosensitization in AML cells, while others note minimal effects due to drug efflux pumps (e.g., ABCG2). To reconcile these:
Q. What computational methods predict the impact of side-chain modifications on this compound’s binding affinity?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions between modified analogs and squalene synthase’s active site. Key parameters include:
- Hydrogen bonding with Arg304 and Tyr257.
- Hydrophobic contacts with Phe288.
- Free energy perturbation (FEP) calculations to estimate ΔΔG for substitutions .
Methodological Best Practices
- Handling Solubility Issues : Dissolve this compound in DMSO (≤0.1% v/v) to avoid precipitation in aqueous buffers. For in vivo studies, use polyethylene glycol (PEG-400) as a co-solvent .
- Data Contradiction Analysis : Apply Hill slope criteria to distinguish allosteric vs. competitive inhibition patterns. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance for binding kinetics) .
- Stereochemical Validation : Use Mosher ester analysis or electronic circular dichroism (ECD) to confirm absolute configurations of synthetic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
